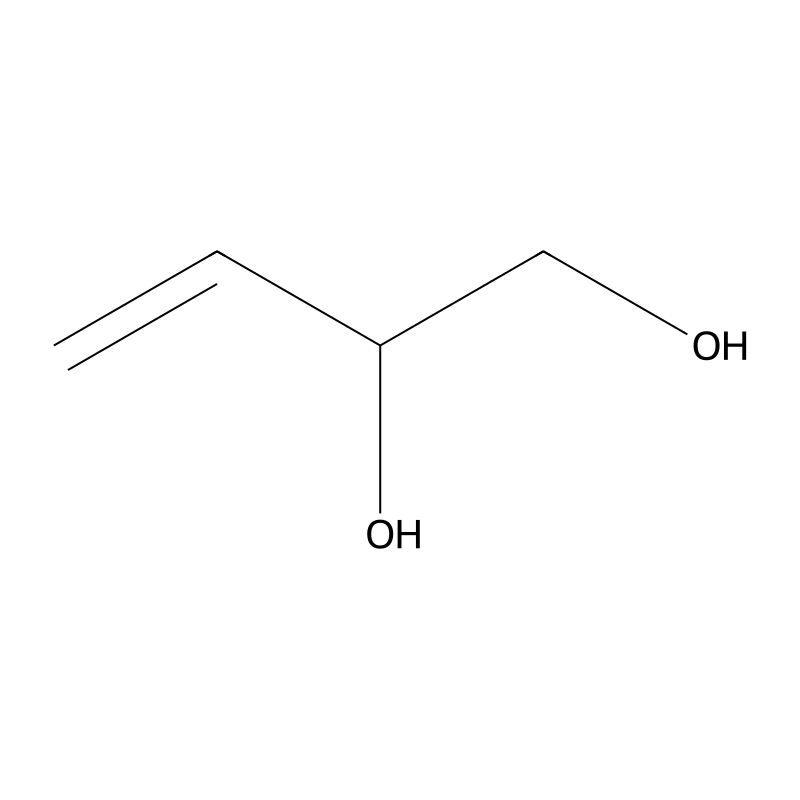3-Butene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization
3-Butene-1,2-diol, also known as erythrol, is a four-carbon molecule with two hydroxyl groups. It is a diol, meaning it contains two alcohol functional groups. Scientists have synthesized 3-butene-1,2-diol through various methods, including fermentation and chemical reactions. PubChem, National Institutes of Health: )
Researchers also employ various techniques to characterize 3-butene-1,2-diol, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques help determine the molecule's structure and composition.
Potential Applications in Material Science
Studies have explored the potential applications of 3-butene-1,2-diol in material science. For example, researchers have investigated its use in the development of:
- Polymers: 3-butene-1,2-diol can potentially act as a starting material for the synthesis of polymers with desirable properties, such as biodegradability.
- Solvents: The diol's properties make it a potential candidate for use as a solvent in various industrial applications.
3-Butene-1,2-diol is a diol, meaning it contains two hydroxyl (–OH) groups. Its structure consists of a four-carbon chain with double bonds and hydroxyl groups located at the first and second carbon atoms. The compound can exist in different stereoisomeric forms, with the (R)-enantiomer being particularly relevant in various
- Heck Reaction: This compound can be utilized in palladium-catalyzed Heck reactions, allowing for the formation of carbon-carbon bonds with various coupling partners .
- Deoxydehydration: A method involving the conversion of biobased erythritol to 3-butene-1,2-diol under specific conditions (high temperature and pressure) has been developed, showcasing its versatility as a building block for further chemical transformations .
- Isomerization: It can be synthesized from butene-1,4-diol through isomerization processes, leading to various chiral building blocks .
Research indicates that 3-butene-1,2-diol exhibits biological effects that could be relevant in toxicology. In inhalation studies involving rats and mice, the compound caused changes in urine and liver function . These findings suggest that while it may have industrial applications, caution should be exercised regarding its biological impact.
Several methods for synthesizing 3-butene-1,2-diol include:
- Palladium-Catalyzed Transformation: A robust procedure converts 3,4-epoxy-1-butene to (R)-3-butene-1,2-diol with high yield and enantiomeric excess using minimal catalyst amounts .
- Continuous Flow Processing: A biobased continuous flow strategy allows for the efficient production of 3-butene-1,2-diol from erythritol through deoxydehydration under controlled conditions .
- Isomerization from Butene Derivatives: The compound can also be derived from butene derivatives through isomerization techniques .
3-Butene-1,2-diol has various applications across different fields:
- Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic chemistry.
- Material Science: The compound can be used to produce latexes and other polymeric materials by forming diesters with higher chain aliphatic acids .
- Pharmaceuticals: Its chiral nature allows it to be utilized in the synthesis of pharmaceutical compounds.
Studies on 3-butene-1,2-diol's interactions reveal its potential effects on biological systems. In particular, inhalation studies have shown alterations in urine composition and liver function in laboratory animals . This highlights the need for further research into its safety profile when used industrially or therapeutically.
Several compounds share structural similarities with 3-butene-1,2-diol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butane-1,4-diol | C₄H₁₀O₂ | A linear diol used as a precursor for polymers. |
| 2-Butanol | C₄H₁₀O | A secondary alcohol with different reactivity. |
| Butadiene | C₄H₆ | An unsaturated hydrocarbon used in rubber production. |
Uniqueness of 3-Butene-1,2-diol
What sets 3-butene-1,2-diol apart from these compounds is its dual functionality as both a diol and a precursor for various synthetic pathways. Its ability to participate in asymmetric synthesis makes it particularly valuable in producing enantiomerically pure compounds for pharmaceutical applications. Additionally, its biobased synthesis routes highlight its potential as a sustainable chemical feedstock.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
497-06-3








